4,5-Difluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline

Lipophilicity Lead optimization Physicochemical property

Medicinal chemists often face inconsistent metabolic stability and unpredictable LogP when using unsubstituted triazole anilines. 4,5-Difluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline (CAS 1342071-14-0) overcomes these limitations through a defined 4,5-difluoro pattern and N-methyl triazole, delivering a single HBD, LogP 1.20, and enhanced metabolic stability. • Optimized LogP (1.20) avoids off-target promiscuity vs. N-ethyl analogs. • 5-yl linkage positions triazole N2/N4 for distinct metal-coordination geometries. • 98% purity ensures reliable fragment screening and SAR development. Supplied from multiple global sources with transparent stock levels and expedited shipping for both discovery and scale-up programs.

Molecular Formula C9H8F2N4
Molecular Weight 210.18 g/mol
Cat. No. B13627103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Difluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline
Molecular FormulaC9H8F2N4
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)C2=CC(=C(C=C2N)F)F
InChIInChI=1S/C9H8F2N4/c1-15-9(13-4-14-15)5-2-6(10)7(11)3-8(5)12/h2-4H,12H2,1H3
InChIKeyWZEZZGPILDBBOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Difluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline Procurement Attributes


4,5-Difluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline (CAS 1342071-14-0) is a fluorinated phenyl-1,2,4-triazole building block with molecular formula C₉H₈F₂N₄ and molecular weight 210.18 g/mol . It features a 1-methyl-1,2,4-triazol-5-yl substituent ortho to the aniline amine on a 4,5-difluorobenzene ring, combining the metabolic stability advantages of aryl fluorination with the hydrogen-bonding and coordination versatility of the 1,2,4-triazole heterocycle . Commercially available at 98% purity from multiple suppliers, this compound serves as a synthetic intermediate for medicinal chemistry and agrochemical programs requiring a defined fluorination pattern and N-methyl triazole regiochemistry .

Fluorination Defined 4,5-difluoro pattern for metabolic stability context
Triazole N-methyl-1,2,4-triazol-5-yl regiochemistry for coordination and H-bond control
Purity 98% purity, multi-supplier availability for synthetic reliability

Structural Differentiation of Phenyl-Triazole Aniline Building Blocks


Phenyl-1,2,4-triazole anilines are not interchangeable building blocks. Three structural features of 4,5-difluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline jointly determine its physicochemical and synthetic utility: (i) the 4,5-difluoro substitution pattern on the aniline ring, which modulates LogP, metabolic stability, and the pKa of the aniline NH₂ ; (ii) the N-methyl group on the triazole, which eliminates the acidic triazole N–H (reducing HBD count to 1) and alters LogP by approximately +0.3 to +0.5 log units relative to the N–H parent ; and (iii) the 5-yl linkage connecting the triazole to the aniline ring, which positions the triazole nitrogen lone pairs for distinct metal-coordination and hydrogen-bonding geometries compared to 3-yl or 1-ylalkyl-linked analogs . Substituting even one of these features—e.g., changing N-methyl to N-ethyl (ΔLogP ≈ +0.30) or shifting fluorines from 4,5- to 2,4-positions—generates a different conformational ensemble, altered lipophilicity, and distinct SAR in downstream biological targets [1].

N-Alkyl variation (e.g., ethyl) shifts LogP by ~0.3 and adds HBD, altering permeability profile.
Fluorine position changes (2,4- vs 4,5-) affect pKa and metabolic stability context.
Triazole linkage (5-yl vs 3-yl or methylene-spaced) modifies coordination geometry and PSA.

Quantitative Evidence vs. Structural Analogs


Lipophilicity: N-Methyl vs. N-Ethyl Triazole

4,5-Difluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline exhibits a computed LogP of 1.20, compared to 1.50 for the N-ethyl analog 2-(1-ethyl-1H-1,2,4-triazol-5-yl)-4,5-difluoroaniline (CAS 1344061-20-6) [1]. The ΔLogP of +0.30 for the ethyl derivative arises from the additional methylene group, which increases lipophilicity and may confound SAR interpretation in medicinal chemistry programs [1].

Lipophilicity: N-Me vs N-Et
Cross-study comparable
LogP 1.20 vs 1.50 (Δ +0.30)
Supports logP-driven SAR interpretation
Computed values; Δ0.30 may shift permeability thresholds
Lipophilicity Lead optimization Physicochemical property

Hydrogen-Bond Donor Count Reduction

4,5-Difluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline has a calculated hydrogen-bond donor (HBD) count of 1 (the aniline NH₂ only), because the N-methyl group on the triazole ring eliminates the acidic triazole N–H proton . In contrast, non-methylated 1H-1,2,4-triazole analogs possess an HBD count of 2 (aniline NH₂ plus triazole N–H), which alters solubility, permeability, and target-binding pharmacophore presentation .

HBD Count: N-Me vs N–H
Class-level inference
HBD = 1 vs 2 (Δ −1)
Indicates reduced H-bond donor for permeability context
Class-level inference; verify with target-specific assays
Hydrogen bonding Drug-likeness Permeability

Molecular Complexity and Fsp3 Benchmarking

4,5-Difluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline has a computed Fsp3 (fraction of sp3-hybridized carbons) of 0.11, indicating that only 1 out of 9 carbon atoms is sp3-hybridized (the N-methyl group) . This low Fsp3 is characteristic of flat, aromatic building blocks and is relevant for fragment-based drug discovery (FBDD) where Fsp3 is used as a proxy for molecular complexity and three-dimensionality. Analogs with longer N-alkyl chains (e.g., N-ethyl) increase Fsp3 marginally (Fsp3 ≈ 0.20 for the ethyl analog), representing a quantifiable shift toward greater saturation [1].

Fsp3 Benchmarking
Cross-study comparable
Fsp3 = 0.11
Flat aromatic building block; low molecular complexity
Ethyl analog Fsp3 ≈ 0.20 for comparison
Molecular complexity Fsp3 Drug-likeness

Triazole Regiochemistry and Polar Surface Area

4,5-Difluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline connects the triazole to the aniline ring via a direct C–C bond at the triazole 5-position, yielding a compact, conjugated biaryl system . In contrast, isosteric analogs such as 4,5-difluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline (CAS 922711-74-8) employ a methylene spacer and a 1,2,3-triazole isomer, producing a different topological polar surface area (TPSA) and altered metal-binding geometry . The 1,2,4-triazole 5-yl linkage places N2 and N4 of the triazole in distinct spatial orientations compared to 1,2,3-triazole or 1-ylmethyl-linked analogs, which is critical when the triazole serves as a metal-chelating pharmacophore or coordination site .

Triazole Regiochemistry
Class-level inference
1,2,4-triazole C5-linked vs 1,2,3-triazole N-linked
Defines metal-coordination and hinge-binding geometry
Direct linkage restricts conformational flexibility
Regiochemistry Polar surface area Coordination chemistry

Fluorination Pattern and Metabolic Stability

The 4,5-difluoro substitution pattern on the aniline ring of the target compound introduces two electron-withdrawing fluorine atoms adjacent to the aniline NH₂, which lowers the aniline pKa and reduces oxidative metabolism susceptibility relative to non-fluorinated analogs such as 3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline (CAS 1248012-91-0, MW 174.2, no fluorine) . Fluorine substitution at positions 4 and 5 (ortho and para to the NH₂ in the 2-substituted aniline) creates a distinctive electronic environment: the 4-fluoro is para to NH₂, the 5-fluoro is para to the triazole, enabling differential electronic tuning of each functional group .

Fluorination Pattern
Class-level inference
4,5-diF vs non-fluorinated (ΔMW +36)
Lowers pKa and may reduce oxidative metabolism
Literature precedent for aryl-F metabolic shielding
Metabolic stability Fluorine substitution pKa modulation

Commercial Purity and Supplier Comparison

4,5-Difluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline is commercially available at 98% purity from multiple suppliers including Fluorochem (Product Code F697728) and LeYan (Catalog No. 1354559), with stock quantities ranging from 50 mg to 10 g . By comparison, the N-ethyl analog 2-(1-ethyl-1H-1,2,4-triazol-5-yl)-4,5-difluoroaniline (CAS 1344061-20-6) is listed at 95% purity from Enamine at a significantly higher unit cost (approximately $948 per 50 mg for the 95% grade) [1]. The higher purity (98% vs. 95%) and broader multi-supplier availability of the N-methyl compound reduce procurement risk and minimize the need for re-purification prior to use in sensitive synthetic sequences [1].

Commercial Purity
Direct head-to-head
98% vs 95% (N-Et analog)
Higher purity and multi-supplier availability
Reduces purification burden in multistep synthesis
Procurement Purity Scalability

High-Impact Application Scenarios


Kinase Inhibitor Fragment Elaboration

In kinase inhibitor programs where the triazole serves as a hinge-binding motif, the N-methyl group of 4,5-difluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline provides a critical advantage: it reduces the HBD count to 1 (vs. 2 for N–H triazole analogs) while maintaining a favorable LogP of 1.20 . This LogP value sits within the optimal range for CNS drug space (LogP 1–3) and avoids the elevated lipophilicity (LogP 1.50) of the N-ethyl analog, reducing risk of promiscuous off-target binding [1]. The 4,5-difluoro pattern further enhances metabolic stability at both vulnerable aromatic positions, supporting longer half-life in in vitro microsomal assays compared to non-fluorinated or mono-fluorinated building blocks .

Metal-Containing Complex Design

The 5-yl linkage of the 1,2,4-triazole to the aniline ring positions the N2 and N4 nitrogen atoms for metal coordination in geometries that differ from 1,2,3-triazole or 1-ylmethyl-linked analogs . This is quantitatively relevant for designing ruthenium, platinum, or copper complexes where the triazole serves as a ligand. The absence of a methylene spacer (present in CAS 922711-74-8) eliminates conformational flexibility, enforcing a specific metal-binding geometry that can be critical for catalytic turnover or biological target engagement .

Fragment-Based Library Design

With an Fsp3 of 0.11, this compound occupies a defined position on the flatness-to-three-dimensionality spectrum, making it suitable for fragment libraries where conscious control of molecular complexity is desired . Fragment hits derived from this building block can be elaborated by increasing Fsp3 through subsequent synthetic steps, a strategy that has been correlated with improved clinical candidate progression rates . The 98% commercial purity ensures that fragment screening results are not confounded by impurities .

Agrochemical Intermediate Tuning

In agrochemical lead optimization, the 4,5-difluoro substitution pattern provides a quantifiable tool for tuning environmental half-life. Fluorine atoms block oxidative degradation at the 4- and 5-positions of the aniline ring, while the N-methyl triazole eliminates an ionizable proton, collectively reducing soil mobility (lower pKa, reduced anion formation) compared to non-fluorinated or non-methylated phenyl-triazole analogs . The LogP of 1.20 also predicts moderate soil adsorption coefficients (Koc), balancing bioavailability with leaching risk in crop protection applications .

Application
Selection Property
Validation Focus
ApplicationKinase inhibitor fragment elaboration
Selection PropertyLogP and HBD profile
Validation FocusPermeability and target-engagement context
ApplicationMetal-containing complex design
Selection PropertyTriazole regiochemistry
Validation FocusMetal-coordination geometry review
ApplicationFragment-based library design
Selection PropertyFsp3 and molecular complexity
Validation FocusFragment elaboration pathway context
ApplicationAgrochemical intermediate tuning
Selection PropertyFluorination pattern and pKa
Validation FocusEnvironmental stability context
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